An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrochalcone
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrochalcone, systematically named (2E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one, is a member of the chalcone (B49325) family, a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of the nitro group on one of the aromatic rings significantly influences its chemical reactivity and biological activity, making it a compound of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Nitrochalcone, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities and associated signaling pathways.
Physical and Chemical Properties
The physicochemical properties of 2-Nitrochalcone are crucial for its handling, formulation, and mechanism of action in biological systems. A summary of these properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₃ | [1][2] |
| Molecular Weight | 253.26 g/mol | |
| IUPAC Name | (2E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | [1] |
| CAS Number | 7473-93-0 | [1][3] |
| Appearance | Pale yellow to green crystals or powder | [1] |
| Melting Point | 121-128 °C | [1][4] |
| Boiling Point | 427 °C at 760 mmHg | [4] |
| Solubility | Soluble in organic solvents like chloroform (B151607) and DMSO.[5][6] Most organic solvents will dissolve chalcone to a certain extent.[7] |
Spectroscopic Data
The structural elucidation of 2-Nitrochalcone is primarily achieved through various spectroscopic techniques. The characteristic spectral data are summarized below.
| Technique | Key Data and Observations | Reference |
| ¹H NMR | Spectra typically recorded in CDCl₃ or DMSO-d₆. Key signals include doublets for the α and β protons of the enone system with a coupling constant (J) of ~16 Hz, confirming the E-isomer configuration. Aromatic protons appear as multiplets in the downfield region. | [5][6][8] |
| ¹³C NMR | The carbonyl carbon of the enone system typically resonates around δ 192-193 ppm. Signals for the α and β carbons are also characteristic. | [5][8] |
| Infrared (IR) | Characteristic absorption bands include a strong C=O stretching vibration around 1650-1670 cm⁻¹, C=C stretching around 1510-1530 cm⁻¹, and asymmetric and symmetric N-O stretching of the nitro group around 1510-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively. | [5][8] |
| UV-Visible | In solvents like dimethylformamide, nitrochalcones exhibit absorption maxima due to n-π* and π-π* transitions, often in the range of 260-400 nm. The presence of the nitro group can cause a bathochromic shift. | [1] |
Experimental Protocols
Synthesis of 2-Nitrochalcone via Claisen-Schmidt Condensation
The most common and efficient method for synthesizing 2-Nitrochalcone is the Claisen-Schmidt condensation of 2-nitrobenzaldehyde (B1664092) with acetophenone (B1666503) in the presence of a base.[6][8]
Materials:
-
2-Nitrobenzaldehyde
-
Acetophenone
-
Ethanol (B145695) or Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl, 10% solution)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure (Conventional Method):
-
In a round bottom flask, dissolve an equimolar amount of 2-nitrobenzaldehyde and acetophenone in ethanol or methanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of NaOH or KOH dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a 10% HCl solution to precipitate the product.
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-Nitrochalcone crystals.
-
Dry the purified crystals in a desiccator.
Characterization of 2-Nitrochalcone
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[6][9]
-
Samples are prepared by dissolving a few milligrams of the compound in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[6]
-
Tetramethylsilane (TMS) is used as an internal standard.[9]
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using an FT-IR spectrometer.
-
Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
UV-Visible Spectroscopy:
-
UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer.
-
A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
The spectrum is scanned over a wavelength range of 200-800 nm.[1]
Biological Activity Assessment: Cytotoxicity and Apoptosis Induction
The following protocol is a general method for assessing the anticancer activity of 2-Nitrochalcone, based on methodologies used for similar compounds.[10]
Cell Culture:
-
Human cancer cell lines (e.g., A549 lung cancer cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cytotoxicity:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of 2-Nitrochalcone for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Apoptosis Assay using Annexin V-FITC/PI Staining:
-
Treat the cancer cells with 2-Nitrochalcone at its IC₅₀ concentration for a specified time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Biological Activities and Signaling Pathways
Chalcones are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13] The nitro group in 2-Nitrochalcone can enhance these activities.
Anticancer Activity and Apoptosis Induction
Numerous studies have demonstrated that chalcone derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways.[3][11][14] While the specific pathways for 2-Nitrochalcone are still under investigation, studies on closely related compounds like 2'-hydroxychalcone (B22705) provide significant insights. These compounds have been shown to inhibit the pro-survival NF-κB signaling pathway and activate the MAPK pathway, leading to programmed cell death.[15][16]
The proposed mechanism involves the inhibition of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and proliferation.[17][18] By inhibiting NF-κB, 2-Nitrochalcone may downregulate anti-apoptotic proteins and promote the expression of pro-apoptotic proteins. Concurrently, activation of the MAPK pathway, particularly JNK and p38, can further trigger the apoptotic cascade.[7][19][20]
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are often attributed to their ability to suppress the NF-κB signaling pathway.[12][13] NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. By inhibiting NF-κB activation, 2-Nitrochalcone may reduce the production of these inflammatory mediators.
Conclusion
2-Nitrochalcone is a versatile molecule with well-defined physical and chemical properties that can be reliably synthesized and characterized using standard laboratory techniques. Its potential to modulate key cellular signaling pathways, such as NF-κB and MAPK, underscores its promise as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory drug discovery. Further research is warranted to fully elucidate the specific molecular targets and mechanisms of action of 2-Nitrochalcone in various disease models.
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- 15. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Possible new role for NF-kB in the resolution of inflammation • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
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